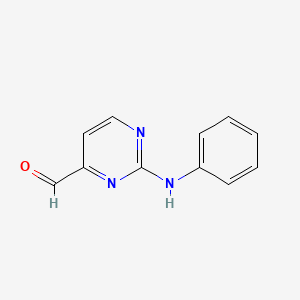

2-(Phenylamino)pyrimidine-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Phenylamino)pyrimidine-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Phenylamino)pyrimidine-4-carbaldehyde has been investigated for its potential anticancer , antimicrobial , and anti-inflammatory properties:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated effectiveness against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity in the low micromolar range . The mechanism involves inhibition of specific enzymes and pathways related to cell proliferation and apoptosis.

- Antimicrobial Properties : The compound exhibits activity against a range of pathogens, disrupting microbial cell wall synthesis and inhibiting metabolic pathways essential for microbial survival .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating immune responses and inhibiting the production of pro-inflammatory cytokines.

Synthesis of Heterocyclic Compounds

This compound serves as a valuable building block in organic synthesis:

- It is utilized in the synthesis of more complex heterocyclic compounds, which are important in pharmaceuticals and agrochemicals . The compound's aldehyde functionality allows for various reactions, including condensation and substitution reactions, leading to the formation of diverse derivatives.

Development of Chemical Sensors

The unique chemical properties of this compound make it suitable for use in developing chemical sensors. Its ability to interact with specific analytes can be harnessed to create sensors for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of several pyrimidine derivatives, including this compound, against the NCI 60 human cancer cell line panel. The results indicated significant selective activity against breast cancer and renal cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study demonstrated that it effectively inhibited bacterial growth by disrupting cell wall biosynthesis, highlighting its potential as a new antimicrobial agent .

Analyse Chemischer Reaktionen

Nucleophilic Addition at Aldehyde Group

The aldehyde moiety undergoes characteristic nucleophilic additions under mild conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Reference |

|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, 60°C, 2h | Pyrimidine-4-carbaldehyde oxime | |

| Hydrazone Synthesis | NH₂NH₂·H₂O, CH₃COOH, RT, 12h | Pyrimidine-4-carbaldehyde hydrazone | |

| Imine Formation | R-NH₂ (e.g., aniline), MeOH, reflux | Schiff base derivatives |

Key Findings :

-

Oxime formation proceeds quantitatively with hydroxylamine hydrochloride in ethanol.

-

Imine derivatives show stability in aprotic solvents, enabling further functionalization.

Reduction Reactions

The aldehyde group is selectively reduced to primary alcohols:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT, 4h | 4-(Hydroxymethyl)pyrimidine | |

| LiAlH₄ | THF, reflux, 2h | 4-(Hydroxymethyl)pyrimidine |

Mechanistic Insight :

-

NaBH₄ achieves >90% conversion without affecting the phenylamino group.

-

LiAlH₄ requires rigorous anhydrous conditions due to its high reactivity.

Oxidation Reactions

Controlled oxidation of the aldehyde yields carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6h | Pyrimidine-4-carboxylic acid | |

| Ag(NH₃)₂⁺ | NH₄OH, RT, 24h | Pyrimidine-4-carboxylic acid |

Limitations :

-

Over-oxidation may occur with strong agents like KMnO₄, necessitating precise stoichiometry.

Acylation of Phenylamino Group

The secondary amine undergoes acylation to form amides:

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT, 3h | N-Acetylpyrimidine derivative | |

| Benzoyl chloride | THF, pyridine, reflux, 8h | N-Benzoylpyrimidine derivative |

Applications :

Heterocyclic Condensation Reactions

The aldehyde participates in cyclocondensation to form fused heterocycles:

| Partner Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 1,2-Diaminobenzene | AcOH, 100°C, 12h | Quinoxaline-fused pyrimidine | |

| Thiourea | EtOH, HCl, reflux, 6h | Thiazolo[4,5-d]pyrimidine |

Structural Impact :

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective substitution:

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | 5-Nitro derivative | |

| Br₂/FeBr₃ | DCM, RT, 4h | 5-Bromo derivative |

Regiochemistry :

Eigenschaften

CAS-Nummer |

797793-40-9 |

|---|---|

Molekularformel |

C11H9N3O |

Molekulargewicht |

199.21 g/mol |

IUPAC-Name |

2-anilinopyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C11H9N3O/c15-8-10-6-7-12-11(14-10)13-9-4-2-1-3-5-9/h1-8H,(H,12,13,14) |

InChI-Schlüssel |

BWZVIOINTAHEOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=N2)C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.